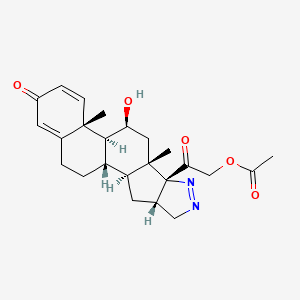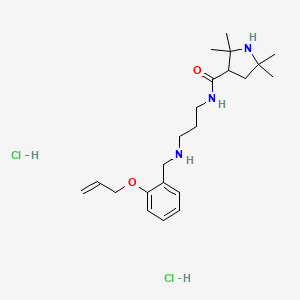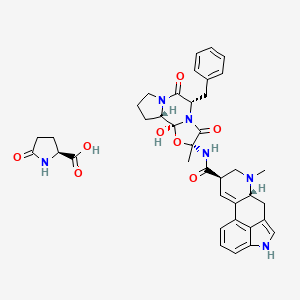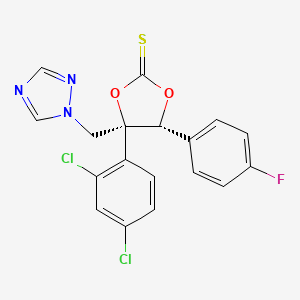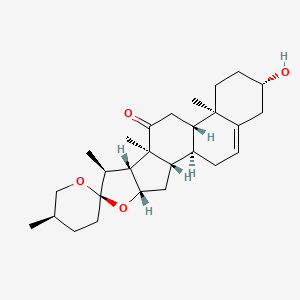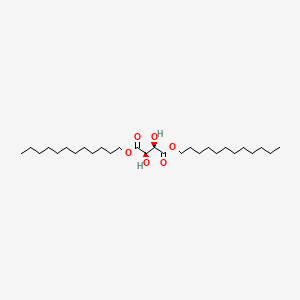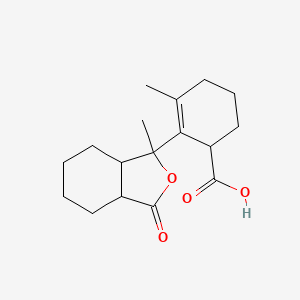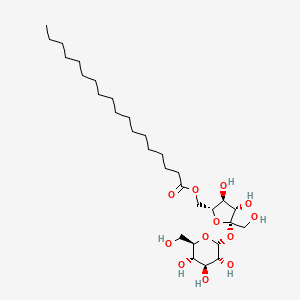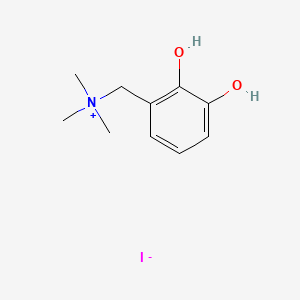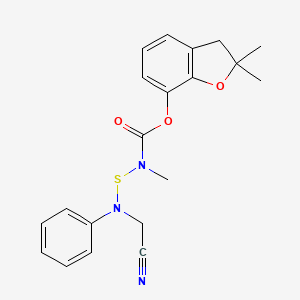
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, cyanomethyl, phenylamino, and benzofuranyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves multiple steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH, known for its role in the synthesis of carbamates and ureas.
Thiophene derivatives: Compounds containing a thiophene ring, which exhibit various biological activities and are used in medicinal chemistry.
Benzofuran derivatives: Compounds containing a benzofuran ring, known for their diverse pharmacological properties.
Uniqueness
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its complex structure, which combines multiple functional groups, leading to a wide range of potential applications and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82560-69-8 |
|---|---|
Formule moléculaire |
C20H21N3O3S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[N-(cyanomethyl)anilino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C20H21N3O3S/c1-20(2)14-15-8-7-11-17(18(15)26-20)25-19(24)22(3)27-23(13-12-21)16-9-5-4-6-10-16/h4-11H,13-14H2,1-3H3 |
Clé InChI |
MBVCFCHEZNAHNP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC#N)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


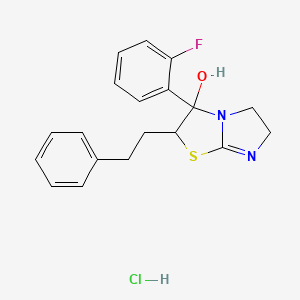
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
